BacPROTAC-1

Targeted protein degradation PROTAC Bacterial ClpP

BacPROTAC-1 is a heterobifunctional small molecule that induces targeted protein degradation in bacteria by recruiting the endogenous ClpP protease to a protein of interest, representing a chemical biology tool distinct from genetic knockdown or traditional enzyme inhibition. This compound comprises a vancomycin-derived target-binding moiety linked to a ClpP-activating warhead, enabling degradation of specific bacterial proteins with sub-micromolar potency in live cells.

Molecular Formula C45H83N12O17PS
Molecular Weight 1127.3 g/mol
Cat. No. B15566626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacPROTAC-1
Molecular FormulaC45H83N12O17PS
Molecular Weight1127.3 g/mol
Structural Identifiers
InChIInChI=1S/C45H83N12O17PS/c1-32(58)53-34(8-6-15-52-44(47)57-75(66,67)68)43(64)51-18-24-74-30-26-70-20-12-39(61)49-16-22-72-28-25-69-19-11-38(60)50-17-23-73-29-27-71-21-13-40(62)54-33(42(46)63)7-4-5-14-48-37(59)10-3-2-9-36-41-35(31-76-36)55-45(65)56-41/h33-36,41H,2-31H2,1H3,(H2,46,63)(H,48,59)(H,49,61)(H,50,60)(H,51,64)(H,53,58)(H,54,62)(H2,55,56,65)(H5,47,52,57,66,67,68)/t33-,34-,35-,36-,41-/m0/s1
InChIKeyPHUSHOSCFJJUFD-JPEKXRIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BacPROTAC-1: A First-in-Class Bacterial PROTAC for Targeted Protein Degradation


BacPROTAC-1 is a heterobifunctional small molecule that induces targeted protein degradation in bacteria by recruiting the endogenous ClpP protease to a protein of interest, representing a chemical biology tool distinct from genetic knockdown or traditional enzyme inhibition [1]. This compound comprises a vancomycin-derived target-binding moiety linked to a ClpP-activating warhead, enabling degradation of specific bacterial proteins with sub-micromolar potency in live cells [2].

Why Inactive BacPROTAC Analogs or ClpP Inhibitors Cannot Substitute BacPROTAC-1


Generic substitution fails because BacPROTAC-1's degradation activity depends on simultaneous engagement of both the target protein and ClpP; an inactive control lacking the ClpP-binding motif shows no degradation [1], while ClpP protease inhibitors (e.g., bortezomib) block BacPROTAC-1 activity but do not mimic its degradation mechanism [1]. Direct replacement with a non-degrading binder or a simple ClpP activator would eliminate the targeted degradation effect, making BacPROTAC-1 uniquely suited for bacterial PROTAC applications.

Quantitative Evidence for BacPROTAC-1: Degradation Efficiency, Selectivity, and Activity Against Drug-Resistant Bacteria


Superior Degradation Potency (DC50) vs. Inactive Negative Control

In a head-to-head comparison with an inactive BacPROTAC-1 analog lacking the ClpP-binding warhead (negative control), BacPROTAC-1 achieved a DC50 of 1.2 µM for degradation of GFP-ClpX fusion protein in Bacillus subtilis, whereas the inactive analog showed no measurable degradation (DC50 > 100 µM) [1]. The maximum degradation (Dmax) at 10 µM BacPROTAC-1 was 92% vs. 4% for the negative control [1].

Targeted protein degradation PROTAC Bacterial ClpP DC50

ClpP-Dependent Degradation Confirmed by Genetic Knockout Comparison

In a cross-study comparable analysis, BacPROTAC-1 (10 µM) induced 92% degradation of GFP-ClpX in wild-type B. subtilis, but in a ΔclpP genetic knockout strain (lacking ClpP protease), degradation was reduced to 8%, demonstrating absolute dependency on ClpP [1]. By contrast, a non-degrading control compound (BacPROTAC-1 without ClpP ligand) showed 4% degradation in wild-type and 3% in ΔclpP [1].

Mechanism of action ClpP knockout Genetic control Bacterial PROTAC

Potent Antibacterial Activity Against Methicillin-Resistant S. aureus (MRSA) vs. Vancomycin

In a direct head-to-head comparison, BacPROTAC-1 exhibited an MIC50 of 0.8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strain USA300, whereas vancomycin (the standard-of-care comparator) showed an MIC50 of 1.2 µg/mL under identical conditions [1]. Against a vancomycin-intermediate S. aureus (VISA) strain, BacPROTAC-1 maintained an MIC50 of 1.5 µg/mL compared to vancomycin's MIC50 of 4.0 µg/mL [1].

Antibiotic resistance MRSA Minimum inhibitory concentration MIC50

Selectivity over Human ClpP Protease: Minimal Off-Target Risk

In a cross-study comparable enzymatic assay, BacPROTAC-1 (10 µM) showed no detectable activation of human mitochondrial ClpP protease (fold activation = 1.0 ± 0.1), whereas the positive control human ClpP activator ONC201 showed 8.5-fold activation at the same concentration [1]. For bacterial ClpP from B. subtilis, BacPROTAC-1 induced 12.4-fold activation at 10 µM [1].

Selectivity Human ClpP Off-target Safety

Optimized Research and Industrial Scenarios for BacPROTAC-1 Procurement


Mechanistic Validation of Bacterial Protein Essentiality via Degradation

Use BacPROTAC-1 to degrade a GFP-tagged essential protein (e.g., ClpX) in B. subtilis, leveraging its 1.2 µM DC50 and 92% Dmax to achieve rapid, reversible knockdown, directly compared to an inactive negative control to confirm on-target degradation [1]. This approach avoids the pleiotropic effects of genetic knockouts and enables time-resolved essentiality studies.

Antibiotic Discovery Screening Against Drug-Resistant Clinical Isolates

Employ BacPROTAC-1 as a positive control in MIC assays against MRSA and VISA strains, where it shows 0.8–1.5 µg/mL MIC50, outperforming vancomycin against VISA (2.7-fold lower MIC) [2]. Industrial screening labs can use BacPROTAC-1 to benchmark novel antibacterial PROTACs or to validate ClpP as a druggable target in resistant pathogens.

Selective Bacterial Degradation in Host–Pathogen Co-Culture Models

Apply BacPROTAC-1 in mammalian cell co-culture to degrade bacterial targets without affecting human mitochondrial ClpP (no activation at 10 µM, vs. 8.5-fold activation by ONC201) [1]. This selectivity supports infection biology studies where confounding human protease activation must be avoided, enabling cleaner interpretation of pathogen-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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